Desamino-Hydroxy-Terazosin

Übersicht

Beschreibung

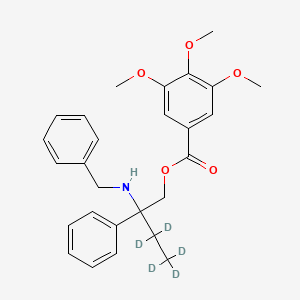

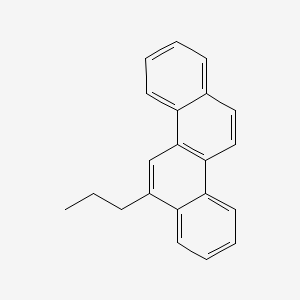

Desamino hydroxy terazosin is a compound with the molecular formula C19H24N4O5 . It is a racemic mixture, meaning it contains equal amounts of two enantiomers .

Molecular Structure Analysis

Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Its IUPAC name is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one . The structure of the compound has been analyzed using mass spectrometry and thermal analyses techniques .Physical And Chemical Properties Analysis

Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Other physical and chemical properties specific to Desamino hydroxy terazosin are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Behandlung der benignen Prostatahyperplasie (BPH)

- Klinische Anwendung: Terazosin wird verschrieben, um LUTS im Zusammenhang mit BPH zu lindern. Es verbessert effektiv die Harnflussraten und die Lebensqualität bei betroffenen Personen .

Quorum-Sensing-Hemmung

- Forschungsergebnis: Jüngste Studien haben gezeigt, dass Terazosin die Quorum-Sensing-Kommunikation in bakteriellen Krankheitserregern stört. Insbesondere reduziert es die Adhäsion, Biofilmbildung, Invasion und intrazelluläre Replikation von Salmonella Typhimurium .

Neuroprotektive Wirkungen

Zusammenfassend lässt sich sagen, dass “Desamino-Hydroxy-Terazosin” vielfältige Anwendungen aufweist, die von der BPH-Behandlung bis hin zu potenziellen Rollen in der Krebstherapie, der kardiovaskulären Gesundheit und dem neurologischen Schutz reichen. Forscher erforschen weiterhin seine vielseitigen Eigenschaften, was es zu einer faszinierenden Verbindung für wissenschaftliche Untersuchungen macht. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, können Sie diese gerne stellen! 😊

Wirkmechanismus

Target of Action

Desamino hydroxy terazosin, also known as 6,7-Dimethoxy-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)quinazolin-4(1H)-one, primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow.

Mode of Action

The compound acts as an alpha-1 adrenergic antagonist . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow .

Pharmacokinetics

Desamino hydroxy terazosin exhibits the following pharmacokinetic properties:

- Absorption : The compound is rapidly and almost completely absorbed into the bloodstream .

- Distribution : Approximately 90 to 94 percent of the drug is bound to plasma proteins .

- Metabolism : The compound undergoes extensive hepatic metabolism .

- Excretion : The major route of elimination is via the biliary tract, with small amounts excreted in the urine .

- Half-Life : The mean beta-phase half-life is approximately 12 hours .

These properties impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary molecular and cellular effects of the compound’s action are the relaxation of smooth muscle in blood vessels and the prostate. This relaxation results in a decrease in blood pressure and an improvement in urinary flow . These effects are beneficial in the treatment of conditions such as hypertension and benign prostatic hyperplasia .

Zukünftige Richtungen

Research on Terazosin, a related compound, has shown potential therapeutic effects in multiple models of amyotrophic lateral sclerosis (ALS) . Terazosin was found to protect motor neurons via multiple pathways, including upregulating glycolysis and rescuing stress granule formation . This suggests potential future directions for research on Desamino hydroxy terazosin and related compounds.

Biochemische Analyse

Biochemical Properties

Desamino Hydroxy Terazosin has been found to interact with various enzymes and proteins. It has been reported to have a significant interaction with the alpha-1 adrenergic receptors . This interaction leads to the relaxation of smooth muscle in blood vessels and the prostate, which is beneficial in the management of hypertension and symptomatic benign prostatic hyperplasia .

Cellular Effects

In terms of cellular effects, Desamino Hydroxy Terazosin has been observed to have a dramatic effect on the activation of phosphoglycerate kinase 1 (Pgk1), a key enzyme in the glycolytic pathway . This activation leads to an upregulation of glucose metabolism, evidenced by enhanced ATP production and higher lactate dehydrogenase (LDH) enzymatic activity .

Molecular Mechanism

The molecular mechanism of Desamino Hydroxy Terazosin involves its selective activation of GPR119, leading to increased cAMP and ATP synthesis, consequently enhancing insulin secretion . It also inhibits the upregulation of MST1-Foxo3a expression in pancreatic tissue, enhancing damaged mitophagy clearance, restoring autophagic flux, and improving mitochondrial quantity and structure in β-cells .

Dosage Effects in Animal Models

In animal models, Desamino Hydroxy Terazosin has shown to have varying effects at different dosages. For instance, in a study involving New Zealand rabbits, the compound was administered at a dosage of 0.5 mg/kg of body weight along with acetaminophen, leading to enhanced liver functioning by reducing the levels of liver injury markers .

Metabolic Pathways

Desamino Hydroxy Terazosin is involved in several metabolic pathways. It has been found to interact with the G protein-coupled receptor 119 (GPR119), leading to increased cAMP and ATP synthesis . This suggests that the compound plays a role in the regulation of glucose metabolism.

Transport and Distribution

Given its interaction with GPR119, it is plausible that the compound may be transported and distributed via mechanisms involving this receptor .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCVLMNPKFJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177261-73-2 | |

| Record name | Desamino hydroxy terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESAMINO HYDROXY TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzenesulfonic Acid 2-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]phenylmethylene]hyd](/img/no-structure.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)